![molecular formula C22H22N4O3S B2489520 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 957584-75-7](/img/structure/B2489520.png)

2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

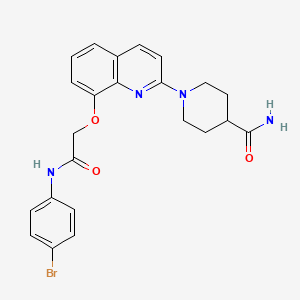

This compound belongs to a class of chemicals known for their significant biological activities, including anticancer, antibacterial, and analgesic properties. The structure encompasses a core imidazo[1,2-c]quinazolinone unit, which is a common scaffold in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis involves multiple steps starting from the appropriate precursors, typically involving the formation of the imidazo[1,2-c]quinazolinone ring followed by functionalization at specific positions. Techniques such as aminolysis of activated acids and alkylation are commonly employed. The detailed synthesis pathway ensures the introduction of the isopropyl, thio, and methoxyphenyl groups at precise locations on the molecule to achieve the desired compound with high purity and yield (Berest et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound belongs to a class of chemicals that have been explored for their significant biological activities. For instance, derivatives of quinazolinone, a core structure related to the compound , have been synthesized and tested for various biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anesthetic, sedative activities, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023). The synthesis methods often involve condensation reactions, with a focus on creating compounds with high analgesic activity, as seen in the study by Osarumwense Peter Osarodion (2023).

Anticancer and Antibacterial Applications

Another study reported the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which were shown to have in vitro anticancer and antibacterial activities. These compounds selectively influenced non-small cell lung and CNS cancer cell lines, highlighting their potential in targeted cancer therapies (G. Berest et al., 2011).

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Quinazoline and acetamide derivatives have also been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated significant curative activity against induced ulcers and ulcerative colitis, surpassing the efficacy of standard drugs used for these conditions, without reported side effects on liver and kidney functions upon prolonged administration (F. Alasmary et al., 2017).

Anticonvulsant Activity

The quest for new anticonvulsants led to the synthesis of a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which showed weak and moderate anticonvulsant effects in a seizure model. This study contributes to understanding the structure-activity relationships within this class of compounds (N. Bunyatyan et al., 2020).

H1-antihistaminic Agents

Research into the H1-antihistaminic activity of novel quinazolin-4-(3H)-ones revealed compounds that protected animals from histamine-induced bronchospasm, with one compound showing protection levels comparable to chlorpheniramine maleate but with significantly less sedation. This points towards the development of new H1-antihistaminic agents with fewer side effects (V. Alagarsamy & P. Parthiban, 2013).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with similar structures have been known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of cancer .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-13(2)19-21(28)26-20(25-19)16-9-4-5-10-17(16)24-22(26)30-12-18(27)23-14-7-6-8-15(11-14)29-3/h4-11,13,19H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEWQYDNDCYINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)

![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)